molecular formula C8H11N3O2 B12273089 2-Methoxy-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4-OL

2-Methoxy-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4-OL

Cat. No.: B12273089
M. Wt: 181.19 g/mol
InChI Key: CVGXBKKCHGKMOG-UHFFFAOYSA-N
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Description

2-Methoxy-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4-OL is a heterocyclic compound that belongs to the class of pyrido[4,3-D]pyrimidines. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4-OL typically involves multi-step processes starting from pyridine and pyrimidine derivatives. One common method involves the condensation of pyridine with pyrimidine derivatives under specific reaction conditions . The reaction conditions often include the use of catalysts such as Lewis acids and solvents like tetrahydrofuran (THF) under reflux .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Methoxy-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4-OL has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4-OL is unique due to its specific methoxy substitution, which imparts distinct chemical and biological properties. This substitution enhances its solubility and bioavailability, making it a valuable compound for drug development and other applications .

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

2-methoxy-5,6,7,8-tetrahydro-3H-pyrido[4,3-d]pyrimidin-4-one

InChI

InChI=1S/C8H11N3O2/c1-13-8-10-6-2-3-9-4-5(6)7(12)11-8/h9H,2-4H2,1H3,(H,10,11,12)

InChI Key

CVGXBKKCHGKMOG-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(CNCC2)C(=O)N1

Origin of Product

United States

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